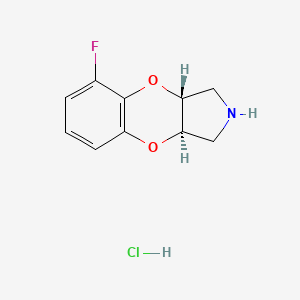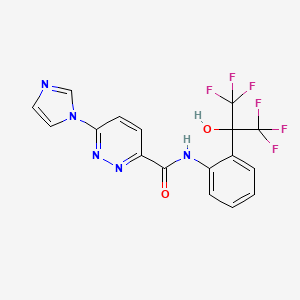![molecular formula C68H100N20O14 B12382782 (3R,4E,11S,14S,20S,23S,26S,29S,32S,35S,38S,44E,46R)-11-amino-26,32-bis[3-(diaminomethylideneamino)propyl]-23-(1H-imidazol-5-ylmethyl)-14-(1H-indol-3-ylmethyl)-35-(2-methylpropyl)-8,12,15,21,24,27,30,33,36,41,47-undecaoxo-7,42-dioxa-13,16,22,25,28,31,34,37,48-nonazatetracyclo[27.17.6.13,46.016,20]tripentaconta-4,44-diene-38-carboxamide](/img/structure/B12382782.png)
(3R,4E,11S,14S,20S,23S,26S,29S,32S,35S,38S,44E,46R)-11-amino-26,32-bis[3-(diaminomethylideneamino)propyl]-23-(1H-imidazol-5-ylmethyl)-14-(1H-indol-3-ylmethyl)-35-(2-methylpropyl)-8,12,15,21,24,27,30,33,36,41,47-undecaoxo-7,42-dioxa-13,16,22,25,28,31,34,37,48-nonazatetracyclo[27.17.6.13,46.016,20]tripentaconta-4,44-diene-38-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is a highly complex organic molecule with multiple functional groups, including amino, imidazole, indole, and carboxamide groups. It is likely to be a synthetic compound designed for specific biochemical or pharmaceutical applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound would involve multiple steps, including the formation of the core structure and the addition of various functional groups. Typical reactions might include:
Amidation: Formation of amide bonds.
Alkylation: Introduction of alkyl groups.
Cyclization: Formation of cyclic structures.
Industrial Production Methods: Industrial production would require optimization of reaction conditions to maximize yield and purity. This might involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Purification: Techniques such as chromatography to purify the final product.
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, particularly at the amino and indole groups.
Reduction: Reduction reactions could be used to modify specific functional groups.
Substitution: Various substitution reactions could be employed to introduce or modify functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Common solvents like dichloromethane, ethanol, or water.
Major Products: The major products would depend on the specific reactions and conditions used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or amines.
科学研究应用
This compound could have a wide range of applications in scientific research, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying biochemical pathways or as a probe in molecular biology.
Medicine: Possible applications in drug development or as a therapeutic agent.
Industry: Use in the production of specialized materials or chemicals.
作用机制
The mechanism of action would depend on the specific biological or chemical context. Potential mechanisms might include:
Enzyme Inhibition: Binding to and inhibiting specific enzymes.
Receptor Binding: Interaction with cellular receptors to modulate signaling pathways.
Chemical Reactivity: Participation in chemical reactions that alter cellular processes.
相似化合物的比较
Peptides: Similar in having multiple amino acid residues.
Polyketides: Similar in having complex cyclic structures.
Alkaloids: Similar in having nitrogen-containing functional groups.
Uniqueness: This compound’s uniqueness lies in its specific combination of functional groups and structural complexity, which may confer unique biochemical properties or therapeutic potential.
属性
分子式 |
C68H100N20O14 |
|---|---|
分子量 |
1421.6 g/mol |
IUPAC 名称 |
(3R,4E,11S,14S,20S,23S,26S,29S,32S,35S,38S,44E,46R)-11-amino-26,32-bis[3-(diaminomethylideneamino)propyl]-23-(1H-imidazol-5-ylmethyl)-14-(1H-indol-3-ylmethyl)-35-(2-methylpropyl)-8,12,15,21,24,27,30,33,36,41,47-undecaoxo-7,42-dioxa-13,16,22,25,28,31,34,37,48-nonazatetracyclo[27.17.6.13,46.016,20]tripentaconta-4,44-diene-38-carboxamide |
InChI |
InChI=1S/C68H100N20O14/c1-38(2)30-51-63(97)81-47(57(70)91)21-23-56(90)102-29-11-13-40-31-39-12-10-28-101-55(89)22-20-45(69)59(93)87-53(33-41-35-79-46-15-4-3-14-43(41)46)66(100)88-27-9-19-54(88)65(99)86-52(34-42-36-75-37-80-42)64(98)84-49(17-7-25-77-67(71)72)61(95)82-48(16-5-6-24-76-58(92)44(40)32-39)60(94)83-50(62(96)85-51)18-8-26-78-68(73)74/h3-4,10-15,35-40,44-45,47-54,79H,5-9,16-34,69H2,1-2H3,(H2,70,91)(H,75,80)(H,76,92)(H,81,97)(H,82,95)(H,83,94)(H,84,98)(H,85,96)(H,86,99)(H,87,93)(H4,71,72,77)(H4,73,74,78)/b12-10+,13-11+/t39-,40+,44?,45+,47+,48+,49+,50+,51+,52+,53+,54+/m1/s1 |
InChI 键 |
VYOFOWXTCYJNEK-KLMAHMIQSA-N |
手性 SMILES |
CC(C)C[C@H]1C(=O)N[C@@H](CCC(=O)OC/C=C/[C@H]2C[C@@H]\3CC2C(=O)NCCCC[C@@H](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]4CCCN4C(=O)[C@@H](NC(=O)[C@H](CCC(=O)OC/C=C3)N)CC5=CNC6=CC=CC=C65)CC7=CN=CN7)CCCN=C(N)N)C(=O)N |
规范 SMILES |
CC(C)CC1C(=O)NC(CCC(=O)OCC=CC2CC3CC2C(=O)NCCCCC(C(=O)NC(C(=O)N1)CCCN=C(N)N)NC(=O)C(NC(=O)C(NC(=O)C4CCCN4C(=O)C(NC(=O)C(CCC(=O)OCC=C3)N)CC5=CNC6=CC=CC=C65)CC7=CN=CN7)CCCN=C(N)N)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



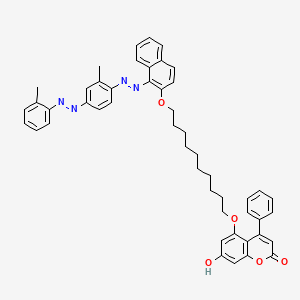

![3-[2-(3,4-dichloroanilino)-2-oxoethyl]-5,6,7-trifluoro-1H-indole-2-carboxylic acid](/img/structure/B12382726.png)

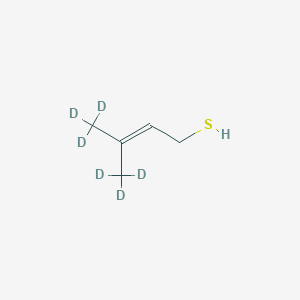



![6-Amino-18-hydroxy-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(20),2,4(9),5,7,12,14,16,18-nonaen-11-one](/img/structure/B12382744.png)
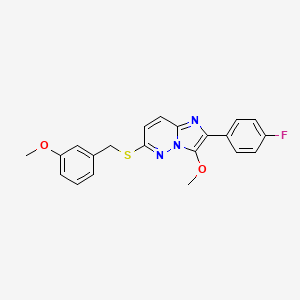
![3-Pyridinecarboxamide, 6-chloro-N-[4-[[[2-(methylamino)-4-quinazolinyl]amino]methyl]phenyl]-](/img/structure/B12382759.png)
